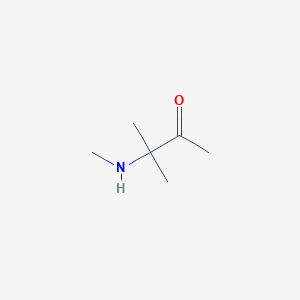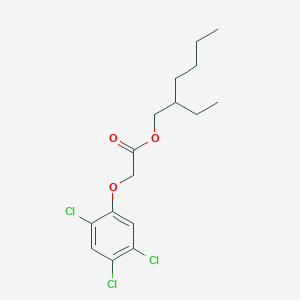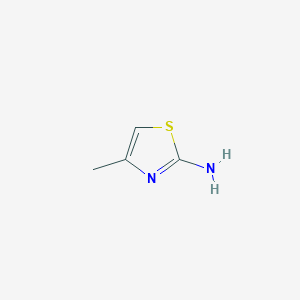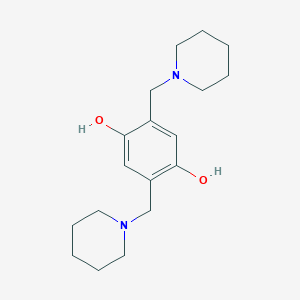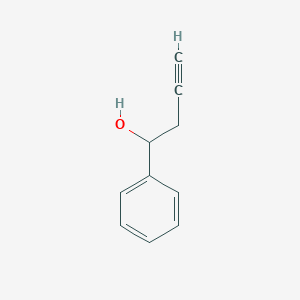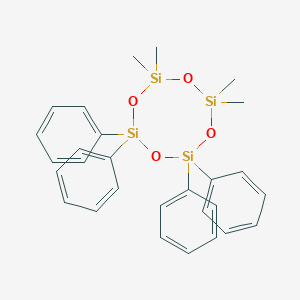
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Overview
Description
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a silicon-based compound with the molecular formula C28H32O4Si4 and a molecular weight of 544.8933 g/mol . This compound is known for its unique structure, which includes a cyclotetrasiloxane ring with tetramethyl and tetraphenyl substituents. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with phenyl-containing reagents under specific conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between tetramethylcyclotetrasiloxane and phenyl bromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and as a precursor for the preparation of functionalized siloxanes.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: The compound is used in the production of high-performance silicone rubbers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability, while the phenyl and methyl groups contribute to its reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane: This compound has a similar structure but differs in the position of the methyl and phenyl groups.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound contains vinyl groups instead of phenyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, which provides distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXVWFVFREYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-47-6 | |
| Record name | 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


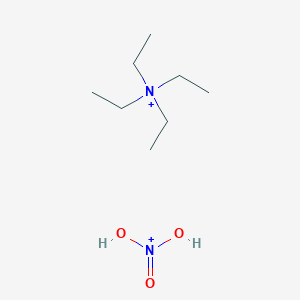
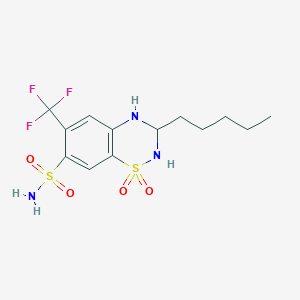

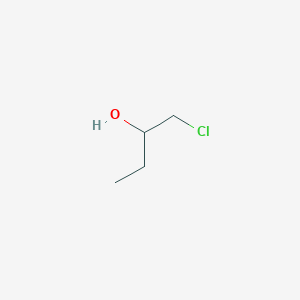
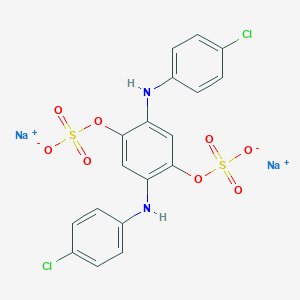

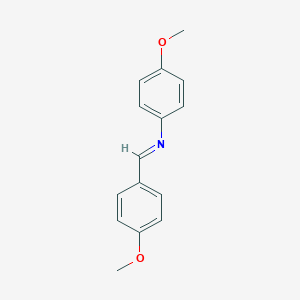
![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
